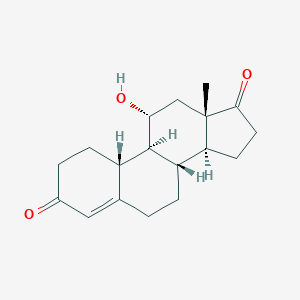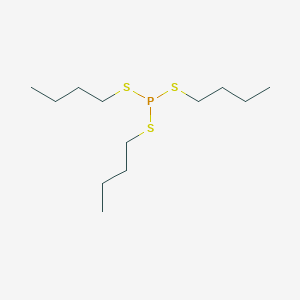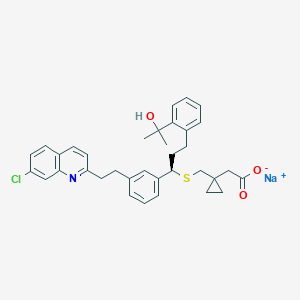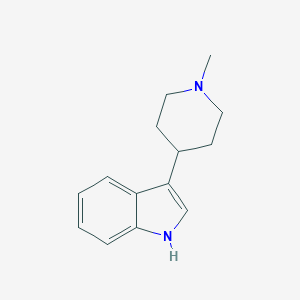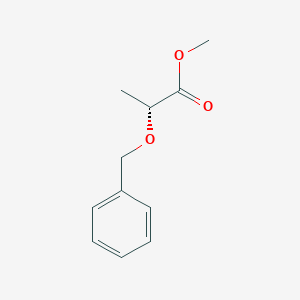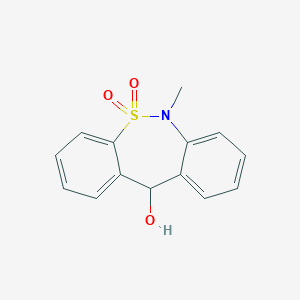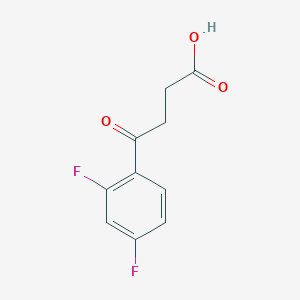
4-(2,4-二氟苯基)-4-氧代丁酸
描述
Synthesis Analysis
The synthesis of compounds related to 4-(2,4-Difluorophenyl)-4-oxobutanoic acid often involves ring-opening reactions of itaconic anhydride with aminoacetophenones, characterized by various spectroscopic methods including FT-IR, NMR, and X-ray diffraction (Nayak et al., 2014). Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of novel surfactants related to this compound, showcasing innovative approaches to its production (Chen et al., 2013).
Molecular Structure Analysis
The molecular structure of derivatives of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid has been elucidated through single crystal X-ray diffraction studies, revealing detailed geometrical parameters and crystal packing influenced by hydrogen bonding and other non-covalent interactions (Ashfaq et al., 2021). DFT calculations complement these findings by providing insights into the stability, charge distribution, and reactive sites of the molecules.
Chemical Reactions and Properties
Chemical reactions involving 4-(2,4-Difluorophenyl)-4-oxobutanoic acid derivatives include cyclisation reactions, where the structure of the resulting compounds depends significantly on the substrate used, showcasing the compound's versatility in synthetic chemistry (Amalʼchieva et al., 2022). The compound and its derivatives exhibit various bioactive properties, including inhibition of glycolic acid oxidase, highlighting its potential pharmacological relevance (Williams et al., 1983).
Physical Properties Analysis
Studies have shown that 4-(2,4-Difluorophenyl)-4-oxobutanoic acid derivatives can form premicellar aggregates, indicating unique surfactant properties. These findings are supported by dynamic light scattering and atomic force microscopy analyses (Chen et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid derivatives have been extensively studied through spectroscopic, DFT, MD, and docking studies. These studies reveal the compound's nonlinear optical properties, reactive centers, and potential for biological activity inhibition, underscoring its multifaceted nature and applicability in various scientific domains (Mary et al., 2017).
科学研究应用
1. Synthesis and Antioxidant Activity Evaluation
- Methods of Application: The compounds were synthesized by reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate. These were then treated with sodium hydroxide to obtain 1,2,4-triazole-3-thione derivatives. The reaction of these derivatives with α-halogenated ketones, in basic media, afforded new S-alkylated derivatives .
- Results or Outcomes: The antioxidant activity of all compounds was screened. Hydrazinecarbothioamides showed excellent antioxidant activity and 1,2,4-triazole-3-thiones showed good antioxidant activity using the DPPH method .
2. Suzuki-Miyaura Cross-Coupling Reactions
- Methods of Application: The specific methods of application in this case would depend on the exact nature of the Suzuki-Miyaura cross-coupling reaction being performed. Generally, this reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base .
- Results or Outcomes: The outcomes of these reactions are biaryl compounds, which have wide applications in pharmaceuticals, agrochemicals, and functional materials .
3. Crystallography
- Application Summary: The molecular structure of 2,4-Difluorophenylboronic acid, a compound related to 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, was studied using crystallography .
- Methods of Application: The compound was crystallized and its structure was analyzed using X-ray diffraction .
- Results or Outcomes: The molecular structure of the compound was found to be essentially planar, indicating electronic delocalization between the dihydroxy-boryl group and the aromatic ring .
4. Phosphorescent Sensor for Biologically Mobile Zinc and Blue Green Phosphorescent OLEDs
- Application Summary: 2,4-Difluorophenylboronic acid is used in the development of phosphorescent sensors for biologically mobile zinc and blue-green phosphorescent organic light-emitting diodes (OLEDs) .
- Methods of Application: The specific methods of application would depend on the exact nature of the sensor or OLED being developed .
- Results or Outcomes: The outcomes of these applications are advanced sensors and OLEDs .
5. End Group Capping
- Application Summary: 2,4-Difluorophenylboronic acid is used in end group capping, a process used in polymer chemistry to modify the properties of polymers .
- Methods of Application: The specific methods of application would depend on the exact nature of the polymer and the desired properties .
- Results or Outcomes: The outcomes of these applications are modified polymers with desired properties .
6. Synthesis of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application Summary: 2,4-Difluorophenylboronic acid is used in the synthesis of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a compound that could have various applications in organic synthesis .
- Methods of Application: The specific methods of application would depend on the exact nature of the synthesis .
- Results or Outcomes: The outcome of this application is the synthesis of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
安全和危害
The safety and hazards associated with 4-(2,4-Difluorophenyl)-4-oxobutanoic acid are not known. However, related compounds such as 3,5-Difluorophenol are known to be harmful if swallowed, in contact with skin, or if inhaled7.
未来方向
There is no specific information available on the future directions of research or applications for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. However, the study and development of fluorinated compounds is an active area of research due to their potential applications in various fields, including medicine and materials science4.
属性
IUPAC Name |
4-(2,4-difluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYUHFSCTFNDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378877 | |
| Record name | 4-(2,4-difluorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)-4-oxobutanoic acid | |
CAS RN |
110931-77-6 | |
| Record name | 4-(2,4-difluorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-Difluorobenzoyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE9RZ747H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)

